Cas no 48068-25-3 (Boc-Thr(Me)-OH)
Boc-Thr(Me)-OH Chemical and Physical Properties
Names and Identifiers
-
- Boc-O-Methyl-L-threonine
- Boc-Thr(Me)-OH
- (2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutanoic acid
- (2S,3R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- N-tert-Butyloxycarbonyl-O-methyl-L-threonine
- O-Methyl-L-threonine, N-BOC protected
- AM82248
- (2s,3r)-2-(t-butoxycarbonylamino)-3-methoxybutanoic acid
- AKOS015836585
- (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid
- SCHEMBL318970
- EN300-726342
- BocThr(Me)OH
- N-alpha-t-Butyloxycarbonyl-O-methyl-L-threonine
- AS-813/43496172
- n-tert-butoxycarbonyl-o-methyl-threonine
- DTXSID00572974
- DS-14866
- Q-101844
- A7324
- (2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutanoicacid
- VWSUOKFUIPMDDX-RQJHMYQMSA-N
- 48068-25-3
- AKOS015892792
- (2S,3R)-2-(tert-butoxycarbonyl)-3-methoxybutanoic acid
- (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid
- BOC-L-THR(ME)-OH
- (2S,3R)-2-BOC-amino-3-methoxybutanoic acid
- (2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxy-butanoic acid
- HY-W018650
- CS-W019436
- (2S,3R)-2-(Boc-amino)-3-methoxybutyric acid
- N-(tert-butoxycarbonyl)-O-methyl-L-threonine
- MFCD00076990
- 2-[(tert-butoxycarbonyl)amino]-3-methoxybutanoic acid
- DB-008545
-
- MDL: MFCD00076990
- Inchi: 1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
- InChI Key: VWSUOKFUIPMDDX-RQJHMYQMSA-N
- SMILES: O(C(N[C@H](C(=O)O)[C@@H](C)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 233.12600
- Monoisotopic Mass: 233.12632271 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 233.26
- XLogP3: 0.8
- Topological Polar Surface Area: 84.9Ų
Experimental Properties
- PSA: 84.86000
- LogP: 1.39010
Boc-Thr(Me)-OH Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Thr(Me)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM112264-25g |
(2S,3R)-2-(tert-butoxycarbonylamino)-3-methoxybutanoic acid |
48068-25-3 | 95% | 25g |
$203 | 2021-06-09 | |
| Fluorochem | 079090-1g |
Boc-O-Methyl-L-threonine |
48068-25-3 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 079090-10g |
Boc-O-Methyl-L-threonine |
48068-25-3 | 95% | 10g |
£97.00 | 2022-03-01 | |
| Fluorochem | 079090-25g |
Boc-O-Methyl-L-threonine |
48068-25-3 | 95% | 25g |
£162.00 | 2022-03-01 | |
| TRC | B657418-10mg |
Boc-O-Methyl-L-threonine |
48068-25-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B657418-50mg |
Boc-O-Methyl-L-threonine |
48068-25-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B657418-100mg |
Boc-O-Methyl-L-threonine |
48068-25-3 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH076-20g |
Boc-Thr(Me)-OH |
48068-25-3 | 96% | 20g |
727.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH076-1g |
Boc-Thr(Me)-OH |
48068-25-3 | 96% | 1g |
66.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DH076-25g |
Boc-Thr(Me)-OH |
48068-25-3 | 96% | 25g |
1100CNY | 2021-05-08 |
Boc-Thr(Me)-OH Suppliers
Boc-Thr(Me)-OH Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on Boc-Thr(Me)-OH
Recent Advances in the Application of Boc-Thr(Me)-OH (CAS: 48068-25-3) in Chemical Biology and Pharmaceutical Research
In recent years, Boc-Thr(Me)-OH (CAS: 48068-25-3), a protected derivative of threonine, has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its tert-butoxycarbonyl (Boc) protecting group and methylated hydroxyl moiety, serves as a crucial building block in peptide synthesis and drug development. Its unique structural features enable enhanced stability and controlled reactivity, making it indispensable in the synthesis of complex bioactive molecules.
Recent studies have highlighted the pivotal role of Boc-Thr(Me)-OH in the development of novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of peptidomimetics targeting G-protein-coupled receptors (GPCRs). The researchers employed Boc-Thr(Me)-OH to introduce conformational constraints into peptide backbones, thereby improving receptor binding affinity and metabolic stability. These findings underscore its potential in designing next-generation GPCR modulators with enhanced pharmacokinetic properties.
Another groundbreaking application of Boc-Thr(Me)-OH was reported in the context of antibody-drug conjugates (ADCs). A study in Bioconjugate Chemistry (2024) detailed its incorporation into linker systems, where the methylated hydroxyl group facilitated site-specific conjugation while minimizing undesired side reactions. This advancement addresses a critical challenge in ADC development—achieving homogeneous drug-to-antibody ratios—and paves the way for more efficacious cancer therapeutics.
Beyond its synthetic utility, Boc-Thr(Me)-OH has also emerged as a valuable tool in chemical biology. A recent Nature Chemical Biology paper (2024) described its use in activity-based protein profiling (ABPP), where it served as a scaffold for designing selective probes targeting serine hydrolases. The methyl group's steric effects were leveraged to achieve unprecedented selectivity, enabling the identification of previously elusive enzyme-substrate interactions in complex proteomes.
From a methodological perspective, innovations in the production of Boc-Thr(Me)-OH have also been noteworthy. A 2023 Organic Process Research & Development publication outlined a green chemistry approach utilizing continuous flow technology, which improved yield (92%) and reduced waste generation compared to traditional batch methods. This aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices.
Looking ahead, the versatility of Boc-Thr(Me)-OH continues to inspire novel applications. Ongoing research explores its potential in macrocyclic peptide synthesis and as a chiral auxiliary in asymmetric catalysis. With its proven track record and expanding utility, this compound remains at the forefront of innovation at the chemistry-biology interface, offering researchers a powerful tool to address unmet medical needs through molecular design.
48068-25-3 (Boc-Thr(Me)-OH) Related Products
- 55674-67-4(N-Boc-D-threonine)
- 2592-18-9(Boc-Thr-OH)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)